2-Hexyl-1,3-dioxane
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Overview
Description
2-Hexyl-1,3-dioxane is an organic compound belonging to the class of 1,3-dioxanes. These compounds are characterized by a six-membered ring containing two oxygen atoms at the 1 and 3 positions. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Hexyl-1,3-dioxane can be synthesized through the acetalization of aldehydes with diols. This reaction is typically acid-catalyzed, using catalysts such as p-toluenesulfonic acid, sulfuric acid, or hydrochloric acid. The reaction conditions often involve room temperature and the absence of solvents to achieve high selectivity and conversion rates .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of heterogeneous catalysts like acid-modified montmorillonite (MMT) K-10. These catalysts are treated with acids such as sulfuric acid, nitric acid, or hydrochloric acid to enhance their catalytic activity. The reaction is carried out at room temperature, and the catalyst can be reused multiple times without significant loss of activity .
Chemical Reactions Analysis
Types of Reactions: 2-Hexyl-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Oxidation: KMnO4, OsO4
Reduction: LiAlH4, NaBH4
Substitution: Alkyl halides, acyl chlorides
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-Hexyl-1,3-dioxane has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and reagent in various organic synthesis reactions.
Biology: The compound is employed in the study of biological pathways and mechanisms.
Industry: this compound is used in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Hexyl-1,3-dioxane involves its interaction with molecular targets and pathways. The compound can form stable cyclic acetals through acetalization reactions, which are typically catalyzed by acids. These reactions involve the formation of a hemiacetal intermediate, followed by the elimination of water to form the final acetal product .
Comparison with Similar Compounds
- 2-Hexyl-1,3-dioxolane
- 2-Hexyl-4-methyl-1,3-dioxolane
- 2-Benzyl-5-hydroxy-1,3-dioxane
- 2-(1-Methylbutyl)-5-methyl-5-propyl-1,3-dioxane
Uniqueness: 2-Hexyl-1,3-dioxane is unique due to its specific structural configuration and the presence of a hexyl group, which imparts distinct chemical and physical properties. Compared to other similar compounds, it offers higher stability and selectivity in various chemical reactions .
Properties
CAS No. |
6290-20-6 |
---|---|
Molecular Formula |
C10H20O2 |
Molecular Weight |
172.26 g/mol |
IUPAC Name |
2-hexyl-1,3-dioxane |
InChI |
InChI=1S/C10H20O2/c1-2-3-4-5-7-10-11-8-6-9-12-10/h10H,2-9H2,1H3 |
InChI Key |
DZTPGFWGNFJQFG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1OCCCO1 |
Origin of Product |
United States |
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